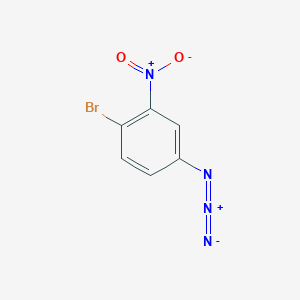

4-Azido-1-bromo-2-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrN4O2 |

|---|---|

Molecular Weight |

243.02 g/mol |

IUPAC Name |

4-azido-1-bromo-2-nitrobenzene |

InChI |

InChI=1S/C6H3BrN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H |

InChI Key |

IWIHHBYGDHHMJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 1 Bromo 2 Nitrobenzene and Its Analogues

Strategies for the Construction of the 1-Bromo-2-nitrobenzene (B46134) Core

The formation of the 1-bromo-2-nitrobenzene scaffold is a foundational step in the synthesis of the target compound. This can be achieved through classical electrophilic aromatic substitution reactions or more modern, highly regioselective methods like directed ortho-metalation.

Electrophilic Aromatic Substitution Routes for Bromination and Nitration

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides two primary pathways to 1-bromo-2-nitrobenzene: the nitration of bromobenzene (B47551) or the bromination of nitrobenzene (B124822). The regiochemical outcome of these reactions is governed by the directing effects of the substituent already present on the benzene (B151609) ring.

The nitration of bromobenzene is a common undergraduate laboratory experiment that demonstrates the directing effects of a halogen substituent. beyondbenign.org The bromine atom is an ortho, para-director, meaning it directs the incoming electrophilic nitronium ion (NO₂⁺) to the positions adjacent (ortho) and opposite (para) to itself. pbworks.com This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion in situ. pbworks.comyoutube.com The reaction is exothermic and requires careful temperature control to prevent over-nitration to dinitro products. pbworks.comsavitapall.com The primary products are 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene. pbworks.com The ortho and para isomers are typically formed in a ratio of about 3:7 to 7:3 and can be separated by physical methods like recrystallization or distillation, taking advantage of their different physical properties. savitapall.com

Conversely, the bromination of nitrobenzene presents a different regiochemical challenge. The nitro group is a strong deactivating group and a meta-director. msu.eduyoutube.com This means that the electrophilic bromination, usually carried out with bromine (Br₂) and a Lewis acid catalyst like ferric bromide (FeBr₃), will predominantly yield 1-bromo-3-nitrobenzene. youtube.comorgsyn.org Achieving the desired 1-bromo-2-nitrobenzene isomer through this route is not feasible under standard EAS conditions. Therefore, the nitration of bromobenzene is the preferred electrophilic substitution pathway for constructing the 1-bromo-2-nitrobenzene core.

Table 1: Comparison of Electrophilic Aromatic Substitution Routes

| Starting Material | Reagents | Key Products | Desired Product Formation | Reference |

|---|---|---|---|---|

| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | 1-Bromo-2-nitrobenzene, 1-Bromo-4-nitrobenzene | Yes, as major isomer mixture | pbworks.com |

| Nitrobenzene | Br₂, FeBr₃ | 1-Bromo-3-nitrobenzene | No, meta product predominates | youtube.comorgsyn.org |

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution for the synthesis of polysubstituted aromatics. wikipedia.orgnih.gov This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a substituent specifically at that position. wikipedia.org

While the nitro group itself is generally incompatible with the highly basic organolithium reagents used in DoM due to competing reduction reactions, strategies have been developed to overcome this limitation. datapdf.com One approach involves using a different directing group and introducing the nitro group via the DoM protocol. For instance, N,N-diisopropylbenzamide can be lithiated at the ortho position and then treated with methyl nitrate (B79036) to introduce a nitro group, providing a route to contiguously substituted nitro aromatics. tandfonline.comtandfonline.com

Another strategy involves the metalation of a suitably substituted precursor that already contains the nitro group, but this requires careful selection of the base and reaction conditions to avoid decomposition. datapdf.com For example, the use of lithium amide bases, which are less prone to redox reactions than alkyllithiums, has shown promise in the metalation of activated nitroaromatic systems. datapdf.com The inherent instability of the intermediate (nitroaryl)lithium species can be addressed by using an in situ electrophile to minimize its lifetime. datapdf.com While direct application to 1-bromo-2-nitrobenzene synthesis is less commonly reported, the principles of DoM provide a viable, albeit more complex, synthetic route for accessing specifically substituted nitroaromatics that might be difficult to obtain through classical methods.

Introduction of the Azido (B1232118) Functionality

The final and crucial step in the synthesis of 4-azido-1-bromo-2-nitrobenzene is the introduction of the azido group (-N₃). This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) with Azide (B81097) Sources

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

In the synthesis of this compound, a precursor such as 1-bromo-4-fluoro-2-nitrobenzene (B1271562) or 1,4-dibromo-2-nitrobenzene (B110544) would be reacted with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as the nucleophile, attacking the carbon atom bearing the more labile leaving group (typically fluorine over bromine) and ultimately displacing it.

Influence of Activating Groups (Nitro) on SNAr Reactivity

The success of the SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.orgacs.org The nitro group activates the ring towards nucleophilic attack in two significant ways:

Inductive and Resonance Withdrawal: The nitro group is strongly electron-withdrawing both by induction (due to the high electronegativity of nitrogen and oxygen) and by resonance. This withdrawal of electron density makes the aromatic ring electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. youtube.commasterorganicchemistry.com

Stabilization of the Meisenheimer Complex: More importantly, the nitro group can stabilize the negatively charged Meisenheimer intermediate through resonance. masterorganicchemistry.comlibretexts.org When the nitro group is ortho or para to the site of nucleophilic attack, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group. This delocalization spreads the negative charge over a larger area, significantly stabilizing the intermediate and lowering the activation energy for its formation, which is the rate-determining step of the reaction. msu.edumasterorganicchemistry.com A nitro group in the meta position cannot participate in this resonance stabilization, and its activating effect is much weaker.

The powerful activating effect of the nitro group is essential for the displacement of a halide by the azide ion in the synthesis of this compound.

Optimisation of Azidation Conditions

The efficiency of the SNAr azidation reaction is influenced by several factors, and optimization of these conditions is key to achieving high yields.

Solvent: SNAr reactions are generally favored in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. uni-muenchen.de These solvents can solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively "bare" and highly nucleophilic.

Temperature: The reaction temperature is a critical parameter. While some highly activated substrates can react at room temperature, heating is often required to achieve a reasonable reaction rate. acs.org However, excessive temperatures must be avoided, especially when working with azides, due to their potential thermal instability. ontosight.ai

Leaving Group: The nature of the leaving group also plays a role. Fluoride is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

Azide Source: Sodium azide is the most common and cost-effective source of the azide nucleophile. acs.orgrsc.org Other sources, like trimethylsilyl (B98337) azide, are also used in specific applications. acs.org

A typical procedure for a related synthesis, the preparation of 1-azido-4-nitrobenzene (B1266194) from 4-nitroaniline, involves diazotization followed by reaction with sodium azide. rsc.org For an SNAr approach, a solution of a suitable dihalonitrobenzene precursor and sodium azide in a solvent like DMF would be stirred, often with heating, for a period ranging from a few hours to overnight to ensure complete reaction. acs.org

Table 2: Illustrative Conditions for SNAr Azidation

| Substrate | Azide Source | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-bromo-2,4-dinitrobenzene | Sodium Azide | Ethanol/Water | Reflux | - | - | chegg.com (Qualitative) |

| 2-(2-bromoethoxy)ethyl)-4-bromo-1-nitrobenzene derivative | Sodium Azide | Dry DMF | Room Temp. | 16 h | - | acs.org |

| 4-nitroaniline (via diazotization) | Sodium Azide | HCl/H₂O, Ethanol | 0°C then RT | 2.75 h | 98% | rsc.org |

| Fully nitrated triazole systems | Sodium Azide | Dichloromethane | Room Temp. | Overnight | - | acs.org |

Diazotization of Amines and Subsequent Azide Formation

A primary and widely utilized method for the synthesis of aryl azides, including this compound, is the diazotization of a corresponding primary aromatic amine followed by the introduction of the azide group. uni-muenchen.de This two-step process first involves the conversion of the amine to a diazonium salt, which is then substituted by an azide ion. uni-muenchen.de

Conversion of Bromo-Nitroanilines to Azides

The synthesis of this compound typically starts from 4-bromo-2-nitroaniline. The process involves the diazotization of the amino group on the bromo-nitroaniline to form a diazonium salt. This is commonly achieved using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures to ensure the stability of the diazonium salt. google.comrsc.org

Following the formation of the diazonium salt, an azide source, typically sodium azide (NaN₃), is introduced. uni-muenchen.dersc.org The azide ion acts as a nucleophile and displaces the diazonium group (N₂), which is an excellent leaving group, to yield the desired this compound. uni-muenchen.de The reaction is generally rapid and often provides high yields of the aryl azide. uni-muenchen.de A reported synthesis of 1-azido-4-bromo-2-nitrobenzene (B13451238) resulted in an 89% yield after purification by column chromatography. nih.gov

Utilization of Sustainable Diazotizing Agents

In recent years, there has been a growing emphasis on developing more sustainable and safer synthetic methods. Traditional diazotization procedures often involve the use of strong, corrosive acids and potentially unstable diazonium salts. organic-chemistry.org To address these concerns, researchers have explored alternative diazotizing agents and reaction conditions.

One such approach involves the use of p-toluenesulfonic acid (p-TsOH) in combination with sodium nitrite. This method allows for the in-situ formation of arenediazonium tosylates, which are noted for their higher stability compared to traditional diazonium salts. organic-chemistry.orgsemnan.ac.ir The reaction can be carried out in water at room temperature, minimizing the use of harsh organic solvents and offering a greener alternative. organic-chemistry.org This method has been successfully applied to a variety of aromatic amines, yielding the corresponding azides in good to excellent yields (75-99%). semnan.ac.ir

Another sustainable approach utilizes tert-butyl nitrite and trimethylsilyl azide. These reagents are considered less toxic and more inert compared to the conventional sodium nitrite and sodium azide, contributing to a safer reaction profile. nih.gov The use of solid-supported reagents, such as polymer-supported dibutyltin (B87310) azide, also represents a green chemistry approach. This allows for the synthesis of aryl azides in high yields under mild conditions, with the added benefit of easy separation and recycling of the reagent. scielo.br

Green Chemistry Approaches in the Synthesis of Azido-Bromo-Nitroarenes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws In the context of synthesizing azido-bromo-nitroarenes, several green strategies have been implemented.

As mentioned earlier, the use of water as a solvent in diazotization-azidation reactions is a significant step towards a greener process. organic-chemistry.orgsemnan.ac.ir Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key area of research. For example, copper-catalyzed reactions have been explored for the synthesis of aryl azides from aryl halides. researchgate.net

Microwave-assisted organic synthesis has also emerged as a green technology. researchgate.net Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. researchgate.net The synthesis of azo dyes, which involves related diazo chemistry, has been successfully demonstrated using microwave irradiation, suggesting its potential applicability to the synthesis of aryl azides. researchgate.net The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, offers a sustainable alternative to volatile organic solvents for the synthesis of phenacyl azides, a related class of compounds. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for this compound and its analogs depends on several factors, including the availability of starting materials, desired yield, purity requirements, and scalability.

| Synthetic Route | Starting Material | Reagents | Advantages | Disadvantages | Typical Yield |

| Classical Diazotization | 4-Bromo-2-nitroaniline | NaNO₂, HCl/H₂SO₄, NaN₃ | Well-established, often high yields. uni-muenchen.de | Use of strong acids, potentially unstable intermediates. organic-chemistry.org | 89% nih.gov |

| Tosylate Method | 4-Bromo-2-nitroaniline | p-TsOH, NaNO₂, NaN₃ | Higher stability of diazonium salt, milder conditions, use of water as solvent. organic-chemistry.orgsemnan.ac.ir | May require optimization for specific substrates. | 75-99% (for various aryl azides) semnan.ac.ir |

| Sustainable Reagents | 2-Nitroanilines | tert-Butyl nitrite, Trimethylsilyl azide | Reduced toxicity of reagents. nih.gov | Reagents may be more expensive. | Not specified for this specific compound |

| Solid-Supported Reagent | Anilines | Polymer-supported dibutyltin azide | Easy purification, recyclable reagent. scielo.br | Preparation of the supported reagent is an extra step. | Very good yields (for various aryl azides) scielo.br |

The classical diazotization method is a robust and widely used procedure. However, for large-scale synthesis, the stability of the diazonium salt can be a concern. The method using p-toluenesulfonic acid offers a safer and more environmentally friendly alternative by forming a more stable arenediazonium tosylate intermediate and allowing the reaction to be performed in water. organic-chemistry.orgsemnan.ac.ir

Reactivity and Mechanistic Studies of 4 Azido 1 Bromo 2 Nitrobenzene

Azide (B81097) Group Reactivity

The azide moiety is the primary center of reactivity in 4-Azido-1-bromo-2-nitrobenzene, known for its ability to undergo 1,3-dipolar cycloadditions and to generate highly reactive nitrene intermediates upon decomposition. nih.gov

Thermal or photochemical induction provides the necessary energy to overcome the activation barrier for the decomposition of the azide group, typically leading to the extrusion of molecular nitrogen. nih.govmdpi.com This process is a common pathway for generating highly reactive intermediates.

The primary transformation of aryl azides, including this compound, upon thermal or photochemical stimulation is the loss of a dinitrogen molecule (N₂) to form a highly reactive arylnitrene intermediate. nih.govresearchgate.net The resulting species, 4-bromo-2-nitrophenylnitrene, is an electron-deficient intermediate characterized by a nitrogen atom with only six valence electrons.

These nitrenes can exist in either a singlet or a triplet state, which influences their subsequent reaction pathways. The generation of arylnitrenes in crystalline matrices has been shown to significantly enhance their kinetic stability, allowing for study by methods such as ESR spectroscopy. researchgate.net The reactivity of the generated nitrene is diverse; it can undergo various reactions, including insertion into C-H bonds, addition to double bonds to form aziridines, or dimerization to form azo compounds. acs.org For instance, the photolysis of phenacyl azides generates α-imino ketone intermediates that can dimerize to yield substituted imidazoles. mdpi.com

Arylnitrenes generated from the decomposition of aryl azides can undergo intramolecular rearrangements, most notably ring expansion. In this process, the nitrene intermediate inserts into a bond within the aromatic ring, leading to the formation of a seven-membered ring system. For example, the thermolysis or photolysis of unsubstantiated phenyl azide in the gas phase can lead to the formation of 1-cyanocyclopentadiene via a ring expansion to a dehydroazepine intermediate, which then rearranges. The decomposition of azidoquinones in acidic conditions has been shown to result in ring expansion to form azepinediones. escholarship.org While specific studies on this compound are not prevalent, the generation of the corresponding 4-bromo-2-nitrophenylnitrene would be expected to open pathways for similar skeletal rearrangements, potentially leading to substituted azepine derivatives. Such reactions are analogous to the Schmidt reaction, where hydrazoic acid reacts with carbonyl compounds to yield ring-expanded products. escholarship.org

The azide group of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction facilitates the covalent linkage of the azide with a terminal alkyne to form a stable 1,2,3-triazole ring.

A defining feature of the CuAAC reaction is its high regioselectivity. The reaction between an organic azide, such as this compound, and a terminal alkyne almost exclusively yields the 1,4-disubstituted triazole isomer. nih.govscielo.br This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-regioisomers. nih.gov The high regioselectivity of the CuAAC is a direct consequence of its mechanism, which involves the formation of a copper-acetylide intermediate that specifically directs the cycloaddition to a single pathway. While methods exist to synthesize 1,5-disubstituted triazoles, they often require different catalysts, such as ruthenium, or different reaction strategies. nih.govorganic-chemistry.org

Table 1: Regioselectivity in Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Primary Product | Co-products | Citation |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-isomers | - | nih.gov |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted 1,2,3-triazole | None (or minor byproducts) | nih.govscielo.br |

| Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | 1,5-disubstituted 1,2,3-triazole | - | nih.gov |

The efficiency of the CuAAC reaction involving this compound can be significantly influenced by the choice of the copper catalyst source and the coordinating ligands. The catalytically active species is Cu(I), which can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate, or by using a stable Cu(I) source like CuI. nih.gov

The use of specific ligands can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate, even at very low catalyst loadings. csic.esacs.org N-donor chelating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative THPTA, are widely used to enhance catalytic efficiency and prevent oxidative side reactions. uky.eduacs.org More advanced catalytic systems, including functionalized N-heterocyclic carbene (NHC)-based polynuclear copper complexes, have demonstrated high activity, allowing for quantitative conversion to the triazole product in minutes at room temperature with catalyst loadings as low as 25-50 ppm. csic.esacs.org These catalysts often work through a dinuclear copper mechanism that facilitates the key C-N bond-forming step. uky.edu

Table 2: Influence of Catalyst Systems on CuAAC Reaction Efficiency

| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Citation |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | None/Tris(triazolyl)amine | Inexpensive, convenient, works in aqueous media | Room temperature, aerobic | nih.govuky.edu |

| CuI | N-donor chelating (e.g., TBTA) | High efficiency, low catalyst loading | Inert atmosphere, various solvents | acs.org |

| Polynuclear Cu(I)-NHC Complexes | N-Heterocyclic Carbene (NHC) | Extremely high activity, very low catalyst loading (ppm), rapid reaction | Room temperature, neat or solvent-free | csic.esacs.org |

| Stable Trinuclear Cu(I) Complexes | Benzimidazole | Air and water stable, low toxicity, stable to chelators | Biological media, room temperature | uky.edu |

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

The azide group of this compound is a prime candidate for 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes offers a powerful, catalyst-free method for forming stable triazole linkages. This reaction is particularly valuable in bioconjugation and materials science due to its bioorthogonal nature, proceeding efficiently under mild, physiological conditions without the need for cytotoxic copper catalysts. d-nb.infonih.gov

The driving force for SPAAC is the significant ring strain of cyclooctyne (B158145) derivatives, which dramatically lowers the activation energy of the cycloaddition. d-nb.info The reaction of an organic azide with a cyclic alkyne, such as cyclooctyne, is now widely known as strain-promoted azide-alkyne cycloaddition (SPAAC). d-nb.info Various cyclooctyne derivatives, including dibenzocyclooctynol (DIBO), bicyclo[6.1.0]non-4-yne (BCN), and azadibenzocyclooctyne (ADIBO), have been developed to fine-tune the reaction kinetics and solubility. nih.govnih.gov For instance, the reaction rate can be influenced by the structure of the cyclooctyne and the electronic properties of the azide. d-nb.info Electron-withdrawing groups on the aryl azide can accelerate the reaction with certain cyclooctynes like BCN. d-nb.info

While specific kinetic data for this compound in SPAAC reactions is not extensively documented in the reviewed literature, the presence of the electron-withdrawing nitro group is expected to influence its reactivity. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a single triazole regioisomer. organic-chemistry.org The versatility of this reaction is demonstrated by the ability to modify biomolecules on living cells with no apparent toxicity. researchgate.net

Staudinger Reaction and Derivatizations via Phosphine (B1218219) Ligations

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.org This two-step process involves the initial reaction of the azide with a phosphine, typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas to yield an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane produces the corresponding primary amine and a phosphine oxide byproduct. organic-chemistry.org

In the context of this compound, the Staudinger reaction would convert the azido (B1232118) group to an amino group, yielding 4-amino-1-bromo-2-nitrobenzene. This transformation is significant as it opens up a different set of synthetic possibilities, allowing for subsequent reactions targeting the newly formed amine.

Interestingly, in some cases involving related azido compounds, the Staudinger reaction can lead to unexpected products. For example, the reaction of certain 2-aryl-4-azido-3-halogenoquinolines with triphenylphosphine can result in the formation of iminophosphoranes that can be hydrolyzed to the corresponding 4-aminoquinolines. mdpi.com In a different scenario, the presence of a phosphine ligand in a palladium-catalyzed reaction of 1-azido-2-bromobenzene (B1268332) led to the formation of bromoaniline, suggesting a competing Staudinger-type reduction. mdpi.com

Other 1,3-Dipolar Cycloaddition Reactions

Beyond SPAAC, the azide group of this compound can participate in other 1,3-dipolar cycloaddition reactions with various dipolarophiles. organic-chemistry.orgwikipedia.org These reactions, often referred to as Huisgen cycloadditions, provide access to a wide array of five-membered heterocycles. organic-chemistry.orgwikipedia.org

The reaction with unactivated alkynes typically requires thermal or copper-catalyzed conditions (CuAAC) to proceed efficiently. youtube.com The classic Huisgen 1,3-dipolar cycloaddition is a concerted process, but the copper-catalyzed version proceeds through a stepwise mechanism. organic-chemistry.org The regioselectivity of these cycloadditions can be influenced by electronic and steric factors of both the azide and the alkyne. organic-chemistry.orgyoutube.com For example, the reaction of an azide with a terminal alkyne can potentially yield two regioisomers, the 1,4- and 1,5-disubstituted triazoles. youtube.com

Besides alkynes, alkenes can also serve as dipolarophiles, leading to the formation of triazolines. nih.gov Other dipolarophiles include nitriles and carbonyl compounds. organic-chemistry.org The reactivity of the azide in these cycloadditions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group in this compound is expected to affect the energy levels of the azide's frontier molecular orbitals, thereby influencing its reactivity and regioselectivity in cycloaddition reactions. organic-chemistry.org

Bromine Atom Reactivity

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing molecular complexity through transition-metal catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. mdpi.com This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.comnih.gov

For this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a boronic acid (Ar-B(OH)₂) to form a new C-C bond, replacing the bromine atom with the 'Ar' group from the boronic acid. A general catalytic cycle for this process involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

A study on the Suzuki-Miyaura coupling of 1-azido-2-bromobenzene with 2-thiopheneboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0), resulted in the formation of 2-(2-azidophenyl)thiophene. mdpi.com This indicates that the azide group can remain intact under these conditions. However, the formation of side products like bromoaniline and 2-thiophenylaniline was also observed, suggesting potential competing reactions. mdpi.com In a different study, the Suzuki-Miyaura coupling of nitroaryl halides with arylboronic acids led to the formation of biaryl derivatives with simultaneous reduction of the nitro group to an amine. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| 1-Azido-2-bromobenzene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(2-Azidophenyl)thiophene | mdpi.com |

| Nitroaryl halides | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Biaryl derivatives (with nitro reduction) | mdpi.com |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine in the presence of a base. rsc.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency. rsc.org

In the case of this compound, a Buchwald-Hartwig amination would involve the reaction of the aryl bromide with a primary or secondary amine to introduce a new amino substituent at the C1 position. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate this transformation for a wide range of substrates. rsc.org While direct examples of Buchwald-Hartwig amination on this compound are not prevalent in the provided search results, the reaction has been successfully applied to other bromo-nitrobenzene derivatives. For instance, microwave-assisted N-arylation of 1-bromo-2-nitrobenzene (B46134) has been used to synthesize inhibitors of focal adhesion kinase (FAK). rsc.org It is important to note that under certain conditions, the nitro group itself can be displaced in a Buchwald-Hartwig type amination of nitroarenes. acs.org

| Aryl Halide | Amine | Catalyst System | Base | Product | Reference |

| 1-Bromo-2-nitrobenzene | 3-Amino-1,2,4-triazine | Not specified | Not specified | N-arylated triazine derivative | rsc.org |

| Nitroarenes | Various amines | Pd(acac)₂/BrettPhos | K₃PO₄ | Aniline (B41778) derivatives | acs.org |

Sonogashira Coupling for Alkyne Introduction

The carbon-bromine bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction enables the direct introduction of alkyne moieties onto the aromatic ring, forming a new carbon-carbon bond. The process typically involves a palladium catalyst, a copper(I) co-catalyst, and a base in an organic solvent. The electron-withdrawing nature of the adjacent nitro group can facilitate the oxidative addition step of the catalytic cycle.

Research has demonstrated the successful application of Sonogashira coupling to synthesize various alkynyl derivatives of the parent compound. These reactions are crucial for creating precursors for more complex heterocyclic structures, such as benzimidazoles, through subsequent intramolecular cyclization pathways.

Table 1: Representative Sonogashira Coupling Reactions

| Alkyne Partner | Catalyst System | Base/Solvent | Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine / THF | 1-Azido-4-(phenylethynyl)-2-nitrobenzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine / DMF | 1-Azido-2-nitro-4-((trimethylsilyl)ethynyl)benzene |

| 1-Heptyne | Pd(OAc)₂, PPh₃, CuI | Triethylamine / Acetonitrile | 1-Azido-4-(hept-1-yn-1-yl)-2-nitrobenzene |

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

The bromine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group located at the ortho position. The nitro group stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy for the substitution.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide ion. This reaction provides a versatile method for introducing a wide range of functional groups at the C-1 position of the ring. The conditions for these reactions are typically mild, often requiring just the nucleophile and a base in a polar aprotic solvent.

Table 2: Examples of SNAr Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Morpholine | K₂CO₃, DMF, 80 °C | 4-(4-Azido-2-nitrophenyl)morpholine |

| Sodium Methoxide | Methanol, rt | 4-Azido-1-methoxy-2-nitrobenzene |

| Sodium Thiophenolate | Ethanol, reflux | 4-Azido-2-nitro-1-(phenylthio)benzene |

Radical Reactions Involving the C-Br Bond

While less common than SNAr, the carbon-bromine bond can participate in radical reactions. These transformations typically require initiation by radical initiators (e.g., AIBN) or photolysis. One potential application is in radical-mediated cyclization reactions where the aryl radical generated from the C-Br bond cleavage adds to a suitably positioned unsaturated bond within the same molecule. However, the high reactivity of the azide and nitro groups under radical conditions can lead to complex reaction mixtures, making selective transformations challenging. Specific and well-documented examples of controlled radical reactions involving the C-Br bond of this particular substrate are not extensively reported in mainstream literature, often due to the preference for more predictable ionic pathways like SNAr and palladium-catalyzed couplings.

Nitro Group Reactivity

Electronic Influence on Aromatic Ring Activation/Deactivation

The nitro group (-NO₂) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature through both resonance and inductive effects. However, in the context of this compound, its most significant electronic influence is the potent activation of the ring towards nucleophilic aromatic substitution. By withdrawing electron density, it stabilizes the anionic Meisenheimer complex intermediate, particularly when the attack occurs at the ortho (C-1, bromine-bearing) and para (C-4, azide-bearing) positions. This effect makes the displacement of the bromide at C-1 a highly favorable process.

Selective Reduction of the Nitro Group to Amino or Hydroxylamino Functionalities

The nitro group can be selectively reduced to an amine (-NH₂) or a hydroxylamine (B1172632) (-NHOH) group, providing a key step in the synthesis of various derivatives. The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation (e.g., using H₂, Pd/C) or the use of metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl) typically leads to the complete reduction to the corresponding aniline derivative, 4-azido-1-bromo-2-aminobenzene. Care must be taken during reduction, as many common reducing agents can also reduce the azide group.

Milder reducing agents or carefully controlled conditions can yield the hydroxylamino intermediate. For instance, controlled reduction with zinc dust in the presence of ammonium (B1175870) chloride can favor the formation of 4-azido-1-bromo-2-(hydroxylamino)benzene.

Table 3: Selective Reduction of the Nitro Group

| Reagent/Conditions | Product Functionality | Product Name |

|---|---|---|

| SnCl₂·2H₂O, Ethanol, reflux | Amino (-NH₂) | 4-Azido-1-bromo-2-aminobenzene |

| H₂, Pd/C, Ethanol | Amino (-NH₂) | 4-Azido-1-bromo-2-aminobenzene |

| Zn, NH₄Cl, H₂O/Ethanol | Hydroxylamino (-NHOH) | 4-Azido-1-bromo-2-(hydroxylamino)benzene |

Participation in Intramolecular Cyclization Reactions

The nitro group is a key participant in intramolecular cyclization reactions, often following its reduction to an amino group. The resulting ortho-aminoaryl moiety can react with other functional groups on the molecule. For example, if the bromine atom at C-1 is first substituted by a group containing a carbonyl or a related functional group, the subsequent reduction of the nitro group to an amine at C-2 sets the stage for a condensation reaction. This sequence is a classic strategy for the synthesis of five- or six-membered nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines, fused to the aromatic ring. Another pathway involves the thermal or photochemical decomposition of the azide group to a highly reactive nitrene, which can then cyclize onto the ortho-nitro group, leading to the formation of benzofuroxan (B160326) derivatives.

Reaction Kinetics and Thermodynamic Considerations

Detailed quantitative kinetic and thermodynamic studies specifically on this compound are not widely available in the public literature. However, the reactivity can be inferred from studies on analogous compounds and general principles of physical organic chemistry.

Reaction Kinetics:

The rate of reactions involving this compound is highly dependent on the specific transformation being conducted.

Azide Cycloadditions: Copper-catalyzed azide-alkyne cycloadditions are known for their favorable kinetics, often proceeding rapidly at room temperature. acs.org Studies on various aryl azides show that reactions can reach completion in minutes to a few hours with low catalyst loadings (e.g., 0.5 mol%). acs.org However, the electronic nature of the aryl ring can have a significant effect. A study on ruthenium-catalyzed cycloadditions noted that aryl azides with strongly electron-withdrawing groups, such as (4-nitro)azidobenzene, failed to react, possibly due to catalyst deactivation or decomposition of the azide at the required elevated temperatures. acs.org This suggests that the kinetics of cycloaddition for this compound may be sensitive to the choice of catalyst and reaction conditions.

Nucleophilic Aromatic Substitution: The kinetics of SNAr at the C-Br bond are strongly accelerated by the ortho-nitro group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, as well as temperature and solvent.

Photochemical Reactions: Some nitroaromatic compounds are photochemically active. A study on a complex 4-nitrobromobenzene derivative showed that photolysis using a 360 nm light source led to clear decomposition over a period of 4 to 8 hours, indicating relatively slow photochemical reaction kinetics. acs.org

The table below presents typical reaction conditions for transformations on compounds analogous to this compound, providing an insight into the practical kinetics.

| Reaction Type (Analogous Compound) | Reactant(s) | Catalyst/Solvent | Temperature (°C) | Time | Yield/Conversion | Citation |

| Azide-Alkyne Cycloaddition (Benzyl azide) | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) / neat | 25 | 5 min | >98% | acs.org |

| Azide-Alkyne Cycloaddition (Phenyl azide) | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) / neat | 25 | 30 min | >98% | acs.org |

| Ru-catalyzed Cycloaddition ((4-nitro)azidobenzene) | Phenylacetylene | [Cp*RuCl]₄ / DMF | 110 | 1.5 h | No reaction | acs.org |

| Photolysis (Nitrobromobenzene derivative) | - | Xenon Lamp (400 nm) / C₆D₆ | - | 10 h | Complete decomposition | acs.org |

| Reduction of Nitroarenes (Various) | Hydrazine | Stainless Steel Jar (Ball Mill) | - | 30 min | Quantitative | researchgate.net |

Thermodynamic Considerations:

Azide Reactions: The extrusion of dinitrogen (N₂) gas from an azide is a highly favorable thermodynamic process due to the exceptional stability of the N≡N triple bond. This drives many reactions involving azide decomposition, such as the Curtius rearrangement and nitrene formation. mdpi.com The [3+2] cycloaddition of azides with alkynes to form triazoles is also a thermodynamically favorable (exergonic) process, contributing to its widespread use as a "click" reaction. acs.org

Nitro Group: The enthalpy of formation for nitro-containing compounds has been a subject of study. For the parent compound, nitrobenzene (B124822), the gas-phase enthalpy of formation (ΔHf(g)) has been experimentally determined and calculated. Such data is fundamental to understanding the energy landscape of related molecules. researchgate.net While specific values for this compound are not available, it is expected to be an energetically rich molecule due to the presence of both the nitro and azide groups.

Substitution Reactions: The stability of intermediates plays a crucial role in the thermodynamics of electrophilic and nucleophilic aromatic substitution. In the bromination of nitrobenzene, the meta-substituted cationic intermediate is thermodynamically more stable than the ortho and para isomers by approximately 2 and 5 kcal/mol, respectively, explaining the observed regioselectivity. acs.org Similarly, in SNAr reactions of this compound, the thermodynamic stability of the Meisenheimer intermediate, enhanced by the nitro group, is a key factor driving the reaction forward.

Advanced Applications in Chemical Synthesis and Materials Science

4-Azido-1-bromo-2-nitrobenzene as a Versatile Synthon in Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of this compound allows for a range of selective chemical transformations. This multifunctionality makes it an invaluable precursor for the synthesis of intricate organic molecules, including polyheterocyclic compounds and aromatic scaffolds with orthogonal handles for further diversification.

Building Blocks for Polyheterocyclic Compounds

The presence of the azide (B81097) and nitro groups in close proximity on the benzene (B151609) ring makes this compound a prime candidate for the synthesis of fused heterocyclic systems. The thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate, which can undergo intramolecular cyclization reactions. For instance, the nitrene can insert into a C-H bond of a neighboring substituent or react with the adjacent nitro group to form a furoxan ring, a key step in the synthesis of various benzofuroxan (B160326) derivatives.

Furthermore, the bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents. This subsequent functionalization can be followed by an intramolecular nitrene insertion, leading to the formation of complex, fused indole-heterocycles. This strategy combines the versatility of palladium-catalyzed cross-coupling with the unique reactivity of the azide group to construct elaborate polycyclic frameworks.

Precursors for Aromatic Scaffolds with Orthogonal Functionalization Handles

The distinct reactivity of the bromo, azido (B1232118), and nitro groups allows for their selective manipulation, a concept known as orthogonal functionalization. This property is highly desirable in the synthesis of complex molecules as it enables the stepwise introduction of different functionalities without the need for extensive protecting group strategies.

The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The azide group can participate in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstones of click chemistry. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

This orthogonal reactivity allows for the sequential modification of the aromatic scaffold, providing access to a diverse range of multifunctional molecules. For example, a Suzuki coupling could be performed at the bromo position, followed by a click reaction on the azide, and finally, reduction of the nitro group to introduce a third point of diversity.

Table 1: Orthogonal Reactivity of this compound

| Functional Group | Reaction Type | Potential Modifications |

| Bromo | Palladium-catalyzed cross-coupling | Arylation, alkenylation, alkynylation |

| Azido | [3+2] Cycloaddition (Click Chemistry) | Introduction of triazole-linked moieties |

| Nitro | Reduction | Formation of an amino group for further functionalization |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov While specific examples directly involving this compound in MCRs are not extensively documented, its functional groups suggest its potential as a valuable component in such reactions.

For instance, the azide functionality can participate in Ugi-type MCRs. The classical Ugi four-component reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov Variations of this reaction could potentially incorporate an azide-containing component. Furthermore, the nitro group, upon reduction to an amine, can serve as the amine component in various MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to generate diverse heterocyclic scaffolds. The ability to pre-functionalize the aromatic ring via the bromo and azido groups before subjecting the molecule to an MCR would provide a streamlined route to highly complex and diverse chemical libraries.

Applications in Bioconjugation and Chemical Biology Tool Development

The unique properties of the azide group in this compound make it particularly well-suited for applications in chemical biology, where the ability to selectively label and modify biomolecules in complex biological environments is paramount.

Development of Photoaffinity Labels and Probes

Photoaffinity labeling is a powerful technique used to identify the binding partners of small molecules within a cell. nih.govnih.gov This method relies on a photoactivatable group that, upon irradiation with light, forms a highly reactive intermediate capable of covalently cross-linking to nearby proteins. Aryl azides, such as the one present in this compound, are commonly used as photoactivatable precursors.

The presence of the electron-withdrawing nitro group ortho to the azide in this compound is significant. Upon photolysis, the aryl azide generates a reactive nitrene species. nih.gov The adjacent nitro group can influence the reactivity and stability of this nitrene. This scaffold can be incorporated into a ligand for a specific protein target. Upon binding and subsequent UV irradiation, the nitrene is generated, leading to covalent attachment of the probe to the target protein. The bromo-substituent provides a site for the attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, either directly or via a linker, to facilitate the detection and isolation of the labeled protein.

Table 2: Key Features for Photoaffinity Labeling

| Feature | Role in Photoaffinity Probe |

| Aryl Azide | Photoactivatable group, forms reactive nitrene upon UV irradiation. |

| Nitro Group | Modulates the electronic properties and reactivity of the aryl azide. |

| Bromo Group | Serves as a handle for attaching reporter tags for detection. |

Use in Bioconjugation Strategies via Click Chemistry

Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and specific. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov The azide group of this compound is an ideal handle for click chemistry-mediated bioconjugation.

This compound can be used to introduce an azide moiety onto a molecule of interest. This azido-functionalized molecule can then be "clicked" onto a biomolecule (e.g., a protein, nucleic acid, or cell surface) that has been modified to contain an alkyne group. This allows for the specific and efficient labeling of biomolecules for various applications, including imaging, proteomics, and drug delivery. nih.gov

In addition to CuAAC, the azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes and does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living systems. nih.gov The versatility of the azide group in both CuAAC and SPAAC reactions makes this compound a valuable tool for a wide range of bioconjugation strategies.

Table 3: Comparison of Click Chemistry Approaches

| Reaction | Catalyst | Key Advantage |

| CuAAC | Copper(I) | Fast reaction kinetics and high yields. |

| SPAAC | None (strain-promoted) | Biocompatible, suitable for use in living cells. |

Theoretical and Computational Investigations of 4 Azido 1 Bromo 2 Nitrobenzene

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of 4-azido-1-bromo-2-nitrobenzene. These calculations, typically performed using Density Functional Theory (DFT), provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it.

The optimized molecular structure of this compound, as determined by methods such as B3LYP with a 6-311++G(d,p) basis set, reveals key geometric parameters. irjet.net The benzene (B151609) ring is expected to be nearly planar, with the substituents inducing minor distortions. The planarity of the nitro group relative to the aromatic ring is a critical factor influencing the molecule's electronic properties. In related nitrobenzene (B124822) structures, the dihedral angle between the nitro group and the phenyl ring is sensitive to the chemical environment, particularly the presence of ortho substituents. nih.gov For instance, in 1-bromo-4-methyl-2-nitrobenzene, this dihedral angle is 14.9(11)°. nih.gov A similar deviation from coplanarity is anticipated for this compound due to steric interactions between the nitro and bromo groups.

Electronic properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and intermolecular interactions. The HOMO and LUMO energy gap is a particularly important descriptor, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For 1-bromo-4-nitrobenzene, theoretical calculations have been used to determine these electronic properties. irjet.net Similar calculations for this compound would elucidate the influence of the azido (B1232118) group on the electronic structure.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the terminal nitrogen of the azido group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the benzene ring.

Table 1: Representative Calculated Molecular Properties of Substituted Nitrobenzenes (Note: This table presents typical data obtained for similar compounds, as specific values for this compound are not readily available in the literature.)

| Property | Method/Basis Set | Calculated Value | Reference Compound |

| HOMO Energy | B3LYP/6-311++G(d,p) | -7.5 eV | 1-Bromo-4-nitrobenzene irjet.net |

| LUMO Energy | B3LYP/6-311++G(d,p) | -2.1 eV | 1-Bromo-4-nitrobenzene irjet.net |

| Energy Gap | B3LYP/6-311++G(d,p) | 5.4 eV | 1-Bromo-4-nitrobenzene irjet.net |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.6 D | 1-Bromo-4-nitrobenzene irjet.net |

| Dihedral Angle (NO₂ vs. Ring) | X-ray Diffraction | 14.9° | 1-Bromo-4-methyl-2-nitrobenzene nih.gov |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

DFT is a versatile tool for investigating the reactivity of this compound and the mechanisms of its characteristic reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step processes of chemical transformations.

Aryl azides are known to decompose upon thermolysis or photolysis to form highly reactive nitrenes. njit.edu The decomposition of this compound would lead to the formation of a nitrene intermediate, which can then undergo various reactions such as insertion, hydrogen abstraction, or ring expansion. njit.edu

Computational studies on related azido-nitro benzene derivatives suggest that the presence of an ortho-nitro group can significantly influence the decomposition pathway. epa.gov Theoretical calculations have shown that for compounds with adjacent azido and nitro groups, the activation energy for pyrolysis can be substantially lower than the bond dissociation energy of the C-N₃ bond. epa.gov This suggests a concerted mechanism, often referred to as a "furoxan mechanism," where the nitro group participates in the decomposition of the azido group, leading to the formation of a benzofuroxan (B160326) ring system. epa.gov DFT calculations could be employed to determine the activation barriers for both the concerted furoxan mechanism and the stepwise nitrene formation pathway for this compound, thereby predicting the predominant decomposition route.

The azido group in this compound can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction, to form triazoles. DFT calculations are instrumental in elucidating the mechanism of such reactions, including the nature of the copper catalyst and the structures of key intermediates and transition states.

The bromo substituent on the aromatic ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds. Theoretical studies can provide valuable insights into the reaction mechanisms, including the oxidative addition, transmetalation, and reductive elimination steps. For instance, DFT calculations can be used to compare the energy profiles of Suzuki and Stille couplings for substrates containing a bromo-nitrobenzene moiety, helping to rationalize experimentally observed differences in reactivity and yield. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with neighboring molecules are critical determinants of its physical and chemical properties. Conformational analysis of this compound would focus on the rotational barriers of the azido and nitro groups. The orientation of these functional groups relative to the benzene ring can affect the molecule's dipole moment, electronic properties, and crystal packing.

As previously mentioned, steric hindrance between the ortho-bromo and nitro groups is expected to cause the nitro group to twist out of the plane of the benzene ring. nih.gov Similarly, the azido group may also exhibit a preferred orientation. DFT calculations can be used to map the potential energy surface as a function of the dihedral angles defining the orientation of these groups, thereby identifying the most stable conformers and the energy barriers between them.

In the solid state, intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking play a crucial role in determining the crystal structure. While this compound does not have strong hydrogen bond donors, weak C-H···O and C-H···N interactions are possible. The bromine atom can also participate in halogen bonding. Computational methods can be used to identify and quantify these non-covalent interactions, providing a deeper understanding of the supramolecular assembly of the molecule.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. irjet.net The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. For example, the characteristic asymmetric and symmetric stretching frequencies of the azido and nitro groups can be precisely calculated.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. irjet.net These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure.

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). irjet.net This allows for the assignment of electronic transitions, such as π→π* and n→π* transitions, and provides insights into the chromophoric nature of the molecule. The synthesis of a derivative, 2-(2-azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene, has been reported, and its infrared spectrum shows a characteristic azide (B81097) peak at 2127 cm⁻¹. acs.org

Table 2: Representative Predicted and Experimental Spectroscopic Data for Substituted Nitrobenzenes (Note: This table presents typical data obtained for similar compounds, as specific values for this compound are not readily available in the literature.)

| Spectroscopic Technique | Predicted Data (Method) | Experimental Data | Reference Compound |

| FT-IR (NO₂ symm. stretch) | 1350 cm⁻¹ (B3LYP/6-311++G(d,p)) | 1348 cm⁻¹ | 1-Bromo-4-nitrobenzene irjet.net |

| FT-IR (NO₂ asymm. stretch) | 1525 cm⁻¹ (B3LYP/6-311++G(d,p)) | 1520 cm⁻¹ | 1-Bromo-4-nitrobenzene irjet.net |

| FT-IR (N₃ asymm. stretch) | ~2130 cm⁻¹ (DFT) | 2127 cm⁻¹ | 2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene acs.org |

| ¹³C NMR (C-Br) | 120.5 ppm (GIAO) | 121.1 ppm | 1-Bromo-4-nitrobenzene irjet.net |

| UV-Vis (λmax) | 265 nm (TD-DFT) | 269 nm | 1-Bromo-4-nitrobenzene irjet.net |

Molecular Dynamics Simulations in Different Solvent Environments

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different solvent environments. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can be used to study solvation effects, conformational dynamics, and transport properties.

For example, MD simulations could be used to investigate the solvation shell of this compound in various solvents, such as water, methanol, and acetonitrile. This would involve analyzing the radial distribution functions between different atoms of the solute and solvent molecules to understand the specific solute-solvent interactions. nih.gov The simulations could also reveal the influence of the solvent on the conformational preferences of the azido and nitro groups.

Furthermore, MD simulations can be used to compute properties such as the diffusion coefficient and rotational correlation times, which are important for understanding the molecule's behavior in solution. These simulations can also provide a foundation for more complex studies, such as modeling the molecule's interaction with a surface or a biological macromolecule.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a derivative of 4-Azido-1-bromo-2-nitrobenzene, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring—with bromo, azido (B1232118), and nitro groups—would lead to a complex splitting pattern. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the nitro group and the azido group, and the electronegativity of the bromine atom, generally shifting proton signals downfield.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the six carbon atoms in the benzene ring. The carbons directly attached to the substituents (Br, N₃, NO₂) would show characteristic chemical shifts. For instance, the carbon bonded to the bromine would be influenced by the heavy atom effect, while the carbons bonded to the nitrogen-containing groups would be significantly deshielded.

While specific data for this compound is not available, analysis of a related compound, 2-Azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol , shows aromatic proton signals at δ 7.99, 7.92, and 7.61 ppm in its ¹H NMR spectrum. acs.org Its ¹³C NMR spectrum displays aromatic carbon signals at δ 147.22, 138.14, 131.95, 131.68, 129.20, and 126.45 ppm. acs.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula, C₆H₃BrN₄O₂.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of N₂ from the azido group, a common and energetically favorable fragmentation, as well as the loss of the nitro group (NO₂) or a bromine radical (Br•). Analysis of these fragments helps to confirm the presence and connectivity of the functional groups. For example, HRMS data for 2-Azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol confirmed its molecular formula with a found mass of 370.03726 [M+Na]⁺. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong, characteristic absorption bands. The azido group would produce a very strong, sharp peak around 2100-2150 cm⁻¹. The nitro group would show two distinct, strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹, and the C-Br stretch would be found in the fingerprint region at lower wavenumbers. In a related derivative, 2-(2-Azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene , an azide (B81097) peak is observed at 2127 cm⁻¹ and nitro group peaks are seen at 1538 cm⁻¹ and 1370 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the nitro group and the benzene ring are often strong in the Raman spectrum, whereas they might be weaker in the IR.

Interactive Table: Expected IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2150 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| Aromatic C-H | Stretch | > 3000 | Variable |

| C-Br | Stretch | 500 - 680 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would confirm the substitution pattern on the benzene ring and reveal the planarity of the azido and nitro groups relative to the ring.

Crystallographic data for related bromonitrobenzene compounds show that the planarity of the nitro group is sensitive to its chemical environment, particularly the presence of ortho substituents. chemicalbook.com For instance, in 1-Bromo-4-methyl-2-nitrobenzene , the dihedral angle between the nitro group and the phenyl ring is 14.9°. chemicalbook.com In the crystal structure of 4-Bromo-1-nitrobenzene , π–π stacking occurs between parallel benzene rings of adjacent molecules.

Interactive Table: Crystallographic Data for 1-Bromo-4-methyl-2-nitrobenzene

| Parameter | Value | Reference |

| Formula | C₇H₆BrNO₂ | |

| Crystal System | Orthorhombic | |

| Space Group | Pna2₁ | |

| a (Å) | 13.016 | |

| b (Å) | 14.617 | |

| c (Å) | 4.037 | |

| V (ų) | 768.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to π→π* transitions of the aromatic system and n→π* transitions associated with the nitro and azido groups. The nitro group, being a strong chromophore, would significantly influence the absorption maxima (λmax). In general, nitroaromatic compounds absorb light at wavelengths greater than 290 nm.

Advanced Spectroscopic Methods (e.g., EPR for Radical Intermediates, Time-Resolved Spectroscopy for Photochemistry)

Advanced spectroscopic techniques could probe more complex properties of this compound.

Electron Paramagnetic Resonance (EPR): EPR (or ESR) spectroscopy is used to detect and study species with unpaired electrons, such as radicals. While this compound is not a radical in its ground state, EPR could be used to study any radical intermediates formed during chemical reactions or upon photolysis.

Time-Resolved Spectroscopy: Phenyl azides are well-known precursors for highly reactive nitrene intermediates upon photolysis (loss of N₂). Time-resolved techniques, such as nanosecond transient absorption (ns-TA) and time-resolved resonance Raman (ns-TR³) spectroscopy, would be invaluable for studying the photochemical pathways of this compound. chemicalbook.com These methods could detect and characterize the fleeting singlet and triplet nitrene species formed after irradiation, providing insight into their structure and reactivity on very short timescales. chemicalbook.com

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Selective Transformations

The distinct reactivity of the three functional groups in 4-azido-1-bromo-2-nitrobenzene—the azide (B81097), bromo, and nitro moieties—necessitates the development of highly selective catalytic systems. Future research will likely focus on catalysts that can chemoselectively activate one functional group in the presence of the others. For instance, the development of novel transition-metal catalysts could enable selective cross-coupling reactions at the C-Br bond without disturbing the azide or nitro groups. Similarly, new catalytic systems for the selective reduction of the nitro group to an amino group, while preserving the azide and bromo functionalities, would be highly valuable. Photocatalysis and electrocatalysis are also promising avenues for achieving selective transformations under mild conditions, potentially offering new pathways for the functionalization of the aromatic ring or the azide group.

Exploration of New Reactivity Modes and Synthetic Applications

Beyond its established reactions, exploring new reactivity modes of this compound is a critical area for future investigation. The interplay between the electron-withdrawing nitro group and the potentially reactive azide and bromo substituents could lead to novel intramolecular cyclization reactions, affording new heterocyclic scaffolds. The azide group, a known precursor to highly reactive nitrenes, offers opportunities for C-H amination and other insertion reactions, both intramolecularly and intermolecularly. The development of conditions to control the reactivity of the in situ generated nitrene will be a significant challenge and a key to unlocking new synthetic applications. Furthermore, the sequential and orthogonal functionalization of the three reactive sites could provide access to a diverse range of polysubstituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of the synthesis and derivatization of this compound into automated synthesis platforms and flow chemistry systems presents both an opportunity and a challenge. Flow chemistry, with its enhanced safety for handling potentially energetic compounds like organic azides, is particularly well-suited for the synthesis and subsequent transformations of this molecule. beilstein-journals.orgrsc.orgnih.govresearchgate.netcam.ac.uk The development of robust and scalable flow protocols would not only improve the safety profile but also allow for the rapid generation of libraries of derivatives for screening purposes. Challenges in this area include the development of suitable reactor materials, online monitoring techniques for reaction progress, and integrated purification modules to enable a fully automated workflow.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and theoretical studies are poised to play an increasingly important role in guiding the future research directions for this compound. Density functional theory (DFT) calculations can be employed to predict the reactivity of the different functional groups, understand reaction mechanisms, and design new derivatives with tailored electronic and steric properties. For example, computational screening could identify substituents that would modulate the reactivity of the azide group for specific applications or fine-tune the absorption and emission properties of resulting compounds for materials science applications. These in silico studies can significantly accelerate the discovery of new reactions and functional molecules, reducing the need for extensive empirical screening.

Overcoming Synthetic and Methodological Bottlenecks in Large-Scale Preparation for Research Purposes

For this compound to be widely utilized as a building block, the development of a scalable and cost-effective synthesis is paramount. Current synthetic routes may not be amenable to large-scale production due to safety concerns associated with the accumulation of thermally sensitive intermediates or the use of hazardous reagents. A significant challenge lies in developing a robust and safe process for the diazotization of the corresponding aniline (B41778) and subsequent azidation. Overcoming these bottlenecks will require careful process optimization, the exploration of alternative synthetic strategies, and potentially the use of continuous manufacturing technologies to minimize the accumulation of hazardous intermediates. Addressing these challenges will be crucial for making this versatile compound readily accessible to the broader scientific community for further research and development.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 4-Azido-1-bromo-2-nitrobenzene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 2-nitroaniline as the precursor. Perform diazotization using NaNO₂ and HCl at 0–5°C to form a diazonium salt.

- Step 2 : Introduce the bromo group via a Sandmeyer reaction with CuBr, yielding 1-bromo-2-nitrobenzene .

- Step 3 : Substitute bromine with an azido group using NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC to avoid over-azidation .

- Critical Factors : Temperature control during diazotization (<5°C prevents decomposition) and stoichiometric excess of NaN₃ (1.5–2.0 equivalents) ensure >80% yield .

Q. How can the stability of this compound be optimized during storage?

- Methodology :

- Store in dark, airtight containers under inert gas (N₂ or Ar) at –20°C to minimize photolytic and thermal decomposition of the azido group.

- Monitor purity via HPLC or ¹H NMR every 3 months. Degradation products (e.g., amines from azide reduction) appear as new peaks at δ 2.5–3.5 ppm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., nitro groups cause deshielding at δ 8.0–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm azido (N₃) stretch at ~2100 cm⁻¹ and nitro (NO₂) stretch at ~1520 cm⁻¹ .

- X-ray Crystallography : Use SHELXL for structure refinement. The bromo and nitro groups induce significant planarity in the benzene ring, with bond angles deviating by <2° from ideal sp² hybridization .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in click chemistry?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G*) to map electron density. The nitro group withdraws electron density, reducing azide reactivity in Huisgen cycloaddition.

- Compare with 4-Azido-1-chloro-2-nitrobenzene : The bromo substituent’s higher electronegativity increases activation energy for triazole formation by ~5 kcal/mol .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. cycloaddition)?

- Methodology :

- Controlled Variable Testing : Isolate solvent polarity (e.g., DMF vs. THF) and temperature effects. In DMF at 80°C, cycloaddition dominates (90% triazole yield); in THF, bromine substitution prevails (70% amine product) .

- Mechanistic Probes : Use isotopic labeling (¹⁵N-azide) and LC-MS to trace reaction pathways. Competing pathways arise from azide resonance stabilization and steric hindrance .

Q. How can computational modeling predict decomposition pathways under varying conditions?

- Methodology :

- Quantum Chemical Simulations : Use Gaussian or ORCA to model thermal decomposition. The azido group decomposes exothermically (ΔH = –120 kJ/mol) at >100°C, forming nitrene intermediates .

- MD Simulations : Predict solvent effects (e.g., aqueous vs. organic). Water accelerates hydrolysis of the nitro group, reducing compound lifetime by 40% .

Key Recommendations for Researchers

- Contradiction Management : Replicate conflicting studies with controlled variables (e.g., purity of starting materials, catalyst sources) .

- Safety Protocols : Avoid grinding azido compounds; use inert atmospheres for reactions >60°C .

- Collaborative Validation : Cross-validate computational predictions (e.g., bond angles, reaction energetics) with experimental crystallography or spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products